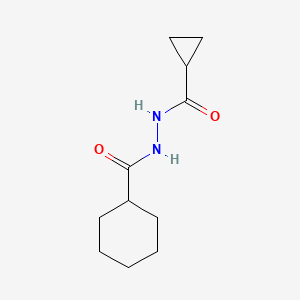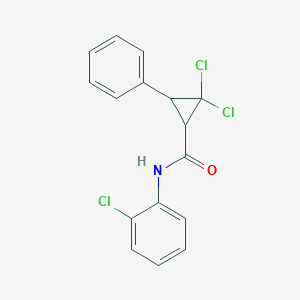![molecular formula C24H19NO4 B5154038 2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione, commonly known as NITD, is a synthetic compound that has been extensively studied for its various applications in scientific research. This compound is a derivative of indene-1,3-dione and has been found to possess several interesting properties that make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of NITD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. NITD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of various kinases that are involved in cancer cell proliferation and survival. Additionally, NITD has been shown to protect neurons from oxidative stress and inflammation, possibly through the activation of various signaling pathways.
Biochemical and Physiological Effects:
NITD has been found to have several biochemical and physiological effects that make it a valuable tool for scientific research. In vitro studies have shown that NITD can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. NITD has also been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In vivo studies have shown that NITD can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and neurodegeneration.
実験室実験の利点と制限
One of the main advantages of NITD is its versatility as a research tool. NITD can be used in a variety of assays and experiments to study its various properties and effects. Additionally, NITD is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective research tool. However, one limitation of NITD is its lack of specificity for certain targets. NITD has been found to inhibit the activity of multiple enzymes and signaling pathways, which can make it difficult to determine the specific mechanism of action in certain experiments.
将来の方向性
There are several future directions for research on NITD. One area of interest is the development of more specific derivatives of NITD that can target specific enzymes or signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of NITD for various applications. Finally, NITD has shown promise as a potential therapeutic agent for various diseases, and further studies are needed to determine its efficacy and safety in clinical trials.
Conclusion:
In conclusion, 2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione, or NITD, is a synthetic compound that has shown promise as a valuable tool for scientific research. NITD has been found to possess potent anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. While NITD has some limitations in terms of specificity, it remains a versatile and cost-effective research tool that has the potential to lead to significant advances in the fields of biochemistry, pharmacology, and medicinal chemistry.
合成法
The synthesis of NITD involves a multistep process that starts with the condensation of 4-ethylbenzaldehyde and benzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The resulting product is then subjected to nitration with a mixture of nitric and sulfuric acids, leading to the formation of the nitro compound. The final step involves the oxidation of the nitro group to a carbonyl group using a mild oxidizing agent such as ceric ammonium nitrate.
科学的研究の応用
NITD has been extensively studied for its various applications in scientific research. One of the most important uses of NITD is in the field of medicinal chemistry, where it has been found to possess potent anti-inflammatory and anti-cancer properties. NITD has also been shown to have antibacterial and antifungal activity, making it a valuable tool for researchers in the field of microbiology. Additionally, NITD has been found to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[(4-ethylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-16-12-14-18(15-13-16)21(17-8-4-3-5-9-17)24(25(28)29)22(26)19-10-6-7-11-20(19)23(24)27/h3-15,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZSUOKFVOQSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)
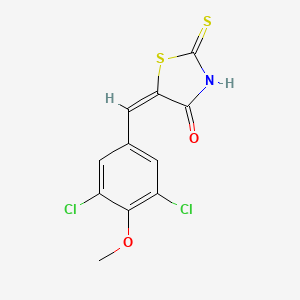
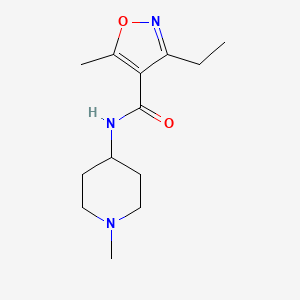
![3-ethyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153977.png)
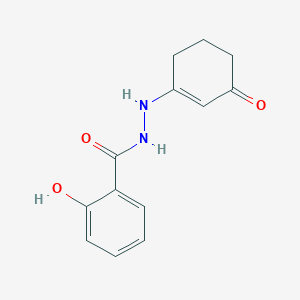
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5153994.png)
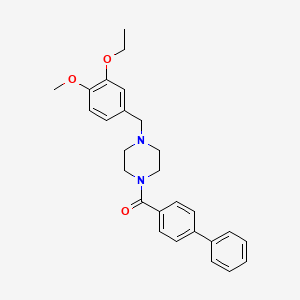
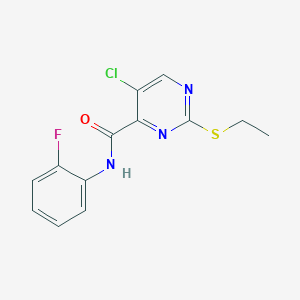
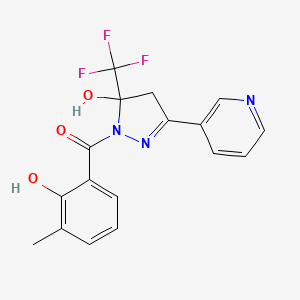
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
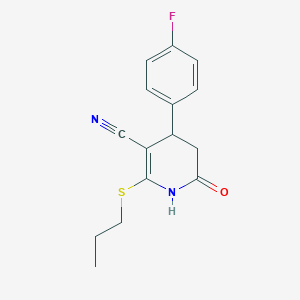
![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)
